2-Methyloxazole

概要

説明

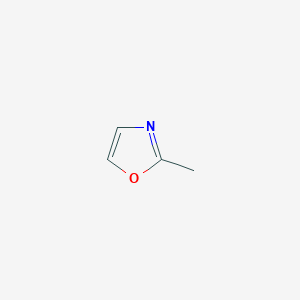

2-Methyloxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at the first and third positions, respectively. This compound is a derivative of oxazole, where a methyl group is attached to the second carbon of the ring. It is known for its significant role in medicinal chemistry and various biological activities.

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyloxazole can be synthesized through several methods, including:

Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or ketones under basic conditions to form oxazoles.

Cyclization of β-Hydroxy Amides: This method uses Deoxo-Fluor® at room temperature to convert β-hydroxy amides into oxazolines, which are then oxidized to oxazoles.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反応の分析

Nucleophilic Substitution

The methyl group at the 2-position undergoes nucleophilic displacement with diverse reagents:

-

Amines : React with 2-(halomethyl)oxazoles to form N-substituted derivatives (e.g., 2-aminomethyloxazoles) .

-

Alkoxides/Phenoxides : Generate ether-linked derivatives (e.g., 2-(methoxymethyl)oxazole) under mild conditions .

-

Sulfur Nucleophiles : Thiocyanates and thiophenoxides yield sulfur-functionalized analogs (e.g., 2-(phenylthiomethyl)oxazole) .

Table 1: Reaction Yields with Nucleophiles

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ethanolamine | 2-(2-Hydroxyethyl)oxazole | 85 | RT, THF |

| Diethylmalonate | 2-(Diethylmalonyl)oxazole | 92 | NaH, THF |

| Sodium Thiophenoxide | 2-(Phenylthiomethyl)oxazole | 88 | DMF, 60°C |

Photo-Oxidation with Singlet Oxygen (¹O₂)

2-Methyloxazole undergoes [4 + 2]-cycloaddition with ¹O₂, forming unstable endoperoxides that decompose into imino-anhydrides and triamides .

Key Steps:

-

Cycloaddition : Singlet oxygen reacts with the oxazole ring at the C4 and C5 positions (activation energy: 57 kJ/mol) .

-

Ring Cleavage : Endoperoxide intermediates (e.g., P1) decompose via biradical pathways to yield imino-anhydrides .

Table 2: Kinetic Parameters for Photo-Oxidation

| Compound | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| This compound | 0.94 × 10⁶ | 57 |

| 4-Methyl-2,5-diphenyloxazole | 1.14 × 10⁶ | 51 |

Wittig and Malonate Alkylation

-

Wittig Reaction : 2-(Chloromethyl)oxazole reacts with ylides to form extended α,β-unsaturated ketones .

-

Malonate Alkylation : Diethylmalonate anion displaces the halogen in 2-(halomethyl)oxazole, enabling concise synthesis of pharmaceuticals like Oxaprozin .

Reaction Pathway:

Substituent Effects on Reactivity

Electron-donating groups (e.g., methyl) stabilize transition states in cycloaddition reactions:

科学的研究の応用

Chemical Applications

Synthesis Intermediate

2-Methyloxazole serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Lithiation Reactions : Selective lithiation of this compound has been studied for its regioselectivity, allowing for further functionalization and synthesis of derivatives .

- Formation of Disubstituted Oxazoles : It is involved in creating 2-methyl-4,5-disubstituted oxazoles, which exhibit significant biological activity .

Biological Applications

Biological Activity

This compound and its derivatives have shown a range of biological activities, making them subjects of extensive research:

- Anticancer Properties : Numerous studies have demonstrated the anticancer effects of this compound derivatives. For instance, compounds synthesized from this compound have exhibited potent antiproliferative activity against various cancer cell lines. Notably, derivatives such as 4g and 4i displayed IC50 values of 0.35-4.6 nM and 0.5–20.2 nM respectively, indicating high potency comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

- Mechanism of Action : The mechanism involves binding to the colchicine site of tubulin, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase. This action is typical for antimicrotubule agents .

- Antimicrobial Effects : The compound has also been investigated for its antibacterial and antifungal properties, showing effectiveness against resistant strains .

Medical Applications

Therapeutic Potential

The therapeutic potential of this compound extends to various medical applications:

- Antiviral Activity : Research indicates that certain derivatives may possess antiviral properties, making them candidates for further investigation in antiviral drug development .

- Analgesic and Anti-inflammatory Effects : Studies have suggested that oxazole derivatives can exhibit analgesic and anti-inflammatory activities, adding to their therapeutic repertoire .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the development of new drugs due to its versatile chemical properties. It plays a crucial role in:

- Agrochemicals : The compound is also being explored for potential applications in agrochemicals, contributing to pest control formulations .

Case Studies

- In Vivo Tumor Models : In studies using mouse syngeneic models, certain derivatives of this compound demonstrated significant reduction in tumor mass at doses substantially lower than traditional chemotherapeutics. This highlights the potential for lower toxicity while maintaining efficacy .

- Fungal Infections Evaluation : Clinical evaluations indicated that specific formulations containing this compound derivatives effectively treated infections caused by resistant fungal strains, showcasing its utility in addressing public health challenges posed by antimicrobial resistance .

作用機序

2-Methyloxazole is compared with other similar compounds such as:

Isoxazole: Contains oxygen and nitrogen atoms at the first and second positions, respectively.

Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.

Benzoxazole: A fused ring system with a benzene ring attached to the oxazole ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities. Its derivatives exhibit a wide range of pharmacological properties, making it a valuable scaffold in medicinal chemistry .

類似化合物との比較

- Isoxazole

- Oxadiazole

- Benzoxazole

- Oxazoline

- Oxazolidinone

生物活性

2-Methyloxazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potent antiproliferative effects of this compound derivatives against various cancer cell lines. Notably, compounds synthesized from this compound have demonstrated significant activity in inhibiting tumor growth through mechanisms involving tubulin polymerization inhibition and apoptosis induction.

Key Findings

- In vitro Studies : Several derivatives of this compound were evaluated for their antiproliferative activity against a panel of human cancer cell lines. Compounds such as 4g and 4i exhibited remarkable IC50 values of 0.35-4.6 nM and 0.5-20.2 nM, respectively, indicating high potency comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

- Mechanism of Action : The mechanism involves binding to the colchicine site of tubulin, effectively inhibiting polymerization and leading to cell cycle arrest in the G2/M phase. This action is typical for antimicrotubule agents .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 4g | 0.35-4.6 | Various |

| 4i | 0.5-20.2 | Various |

| CA-4 | - | Reference |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Research indicates that certain derivatives possess significant antifungal activity against pathogens such as Candida albicans.

Key Findings

- Antifungal Activity : The antifungal potency of specific derivatives was assessed using agar disk diffusion assays, yielding effective inhibition at concentrations as low as 0.1 µg/disk .

- Mechanism Insights : While the precise mechanisms remain under investigation, it is suggested that these compounds may disrupt cellular processes critical for fungal survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is influenced by their structural modifications. Studies have systematically explored how different substituents affect their pharmacological properties.

Key Observations

- Substituents at the C-4 and C-5 positions significantly impact antiproliferative activity.

- Electron-donating groups enhance activity, while steric hindrance can reduce efficacy .

Case Studies

Several case studies illustrate the potential of this compound derivatives in clinical applications:

- Study on Tumor Models : In vivo studies using mouse syngeneic models demonstrated that certain derivatives could significantly reduce tumor mass at doses substantially lower than traditional chemotherapeutics .

- Evaluation Against Fungal Infections : Clinical evaluations have indicated that specific formulations containing this compound derivatives can effectively treat infections caused by resistant fungal strains .

特性

IUPAC Name |

2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-5-2-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHCHJQEWYIJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502126 | |

| Record name | 2-Methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-10-4 | |

| Record name | 2-Methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Methyloxazole has the molecular formula C4H5NO and a molecular weight of 83.09 g/mol.

A: Yes, researchers frequently utilize infrared spectrophotometry and 1H-NMR spectrophotometry to elucidate the structure of this compound derivatives. For example, one study attempted to synthesize 4-(4-methoxybenzylidene)-2-methyloxazole-5-one and used these techniques to confirm the product's identity. [] Another study employed 13C NMR to distinguish between different isomers of oxazolopyridine systems, including those containing the this compound moiety. []

A: A method for the large-scale preparation of this compound-4-carboxaldehyde involves the reduction of its corresponding N-methoxy-N-methyl amide using lithium aluminum hydride, followed by workup and isolation by crystallization. []

A: Yes, the aldehyde group in this compound-4-carboxaldehyde can be converted to a trimethylsilylethynyl group. This transformation involves preparing a dibromoolefin, converting it to an acetylide using sodium bis(trimethylsilyl)amide and methyllithium, and then trapping it with trimethylsilyl chloride. The resulting intermediate, 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole, can undergo a modified Sonogashira coupling reaction to yield various 4-arylethynyl-2-methyloxazole derivatives. [, ]

A: this compound derivatives have shown promise as potential therapeutics. For instance, 4-arylethynyl-2-methyloxazole derivatives have been investigated as mGluR5 antagonists for potential use in treating drug abuse. [, ] Additionally, a series of 2-methyl-4,5-disubstituted oxazoles have demonstrated potent antitubulin activity. []

A: Yes, certain this compound derivatives display promising biological activities. For instance, pimprinine [5-(1H-indol-3-yl)-2-methyloxazole] has been identified as a quorum sensing inhibitor. [] Quorum sensing is a bacterial communication process that regulates virulence gene expression. This compound, along with other this compound derivatives, effectively reduced violacein production in Chromobacterium violaceum CV026 and fluorescent pigment production in Pseudomonas aeruginosa ATCC 27853. []

A: Yes, diamines containing the this compound ring, like 4,5-bis(4-aminophenyl)-2-methyloxazole (BAPO), have been investigated as curing agents for epoxy resins. [] These resins, when cured with BAPO, exhibited excellent bonding strength even at elevated temperatures and demonstrated good thermal resistance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。